molecular formula C10H20O2 B12410158 Decanoic-9,9,10,10,10-d5 Acid

Decanoic-9,9,10,10,10-d5 Acid

Cat. No.: B12410158
M. Wt: 177.29 g/mol
InChI Key: GHVNFZFCNZKVNT-ZBJDZAJPSA-N
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Description

Decanoic acid-d5, also known as 9,9,10,10,10-pentadeuteriodecanoic acid, is a deuterium-labeled derivative of decanoic acid. Decanoic acid, commonly referred to as capric acid, is a saturated fatty acid with a ten-carbon chain. The deuterium labeling in decanoic acid-d5 involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanoic acid-d5 typically involves the deuteration of decanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure efficient deuterium incorporation .

Industrial Production Methods

Industrial production of decanoic acid-d5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The starting material, decanoic acid, is subjected to deuterium gas in the presence of a suitable catalyst, and the reaction conditions are optimized to maximize deuterium incorporation while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decanoic acid-d5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of decanoic acid-d5 is closely related to its non-deuterated counterpart. In the context of the ketogenic diet, decanoic acid-d5 acts as a non-competitive inhibitor of the AMPA receptor, a type of ionotropic glutamate receptor. This inhibition leads to a reduction in excitatory neurotransmission, which is beneficial in controlling seizures. Additionally, decanoic acid-d5 has been shown to enhance mitochondrial function and energy metabolism by upregulating the activity of sirtuins and mitochondrial respiratory chain complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanoic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and quantification using NMR and MS techniques, providing insights into the metabolic fate and biochemical transformations of fatty acids .

Properties

Molecular Formula

C10H20O2

Molecular Weight

177.29 g/mol

IUPAC Name

9,9,10,10,10-pentadeuteriodecanoic acid

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2

InChI Key

GHVNFZFCNZKVNT-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)O

Origin of Product

United States

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